molecular formula C10H14BFO3 B6310420 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid;  98% CAS No. 2096338-73-5

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid; 98%

Cat. No. B6310420
CAS RN: 2096338-73-5
M. Wt: 212.03 g/mol
InChI Key: QIVOFPAWTLZEJC-UHFFFAOYSA-N
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Description

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is an organic boronic acid with a wide range of applications in scientific research and laboratory experiments. It is a versatile compound, with a high degree of solubility in organic solvents, and is used in a variety of chemical reactions, including Suzuki-Miyaura coupling reactions, Heck reactions, and Stille reactions. Its unique structure, containing both a trifluoromethyl group and a fluorine atom, makes it a particularly useful reagent in the synthesis of organic compounds.

Scientific Research Applications

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of peptides, carbohydrates, and other biomolecules.

Mechanism of Action

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) acts as a Lewis acid, forming a covalent bond with an electron-rich species such as an amine or alcohol. This forms a boronate ester, which can then undergo further reactions such as nucleophilic substitution or elimination.
Biochemical and Physiological Effects
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is not known to have any direct biochemical or physiological effects in humans. However, it has been used in research to study the effects of other compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is a versatile reagent that can be used in a variety of chemical reactions. Its high solubility in organic solvents makes it particularly useful for laboratory experiments. However, it can be expensive and is potentially toxic, so it should be used with caution.

Future Directions

There are many potential future directions for 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%). These include the use of the compound in the synthesis of novel organic compounds, the use of the compound in the synthesis of materials for medical applications, and the use of the compound in the synthesis of novel polymers. In addition, the compound could be used in the synthesis of novel biomolecules, such as peptides and carbohydrates. Finally, the compound could be used in the synthesis of novel dyes and pigments.

Synthesis Methods

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) can be synthesized by the reaction of 4-fluoro-3-propoxy-5-(trifluoromethyl)phenol and boron tribromide (BBr3) in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically run at room temperature and is complete within 1-2 hours. The product is then isolated by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

(4-fluoro-3-methyl-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-3-4-15-9-6-8(11(13)14)5-7(2)10(9)12/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVOFPAWTLZEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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